molecular formula C12H11ClN2OS B2840717 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 83758-08-1

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B2840717
CAS RN: 83758-08-1
M. Wt: 266.74
InChI Key: HZWSBFODOBIPRE-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . This specific compound is an acetamide derivative .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a thiazole amine with an acyl chloride in the presence of a base . The reaction mixture is heated to reflux, and after completion, it is cooled and diluted .


Molecular Structure Analysis

The molecular structure of this compound is influenced by intramolecular hydrogen bonds . The phenyl ring is oriented at an angle with respect to the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anticancer Potential

The compound’s structure suggests it might interfere with cancer cell growth. Studies have evaluated its cytotoxic effects against cancer cell lines. Further research could explore its mechanism of action and potential as an anticancer drug .

Antioxidant Properties

Thiazoles, including our compound, possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Investigating its antioxidant potential could yield valuable insights .

Anti-Alzheimer’s Activity

Some thiazole-based compounds have shown promise in Alzheimer’s disease research. While more specific studies are needed, exploring the compound’s impact on neurodegenerative processes could be worthwhile .

Antihypertensive Effects

Thiazoles have been investigated as potential antihypertensive agents. Our compound might influence blood pressure regulation pathways. Further studies could elucidate its effects on vascular function .

Industrial Applications

Beyond biological activities, thiazoles find applications in industry. They have been used in rubber vulcanization, liquid crystals, and dyes. Investigating whether our compound has any industrial relevance could be interesting .

Mechanism of Action

Target of Action

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound may target a variety of enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the activity of the target, which can result in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to microbial growth, inflammation, and tumor progression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may inhibit the growth of microbes and tumors, reduce inflammation, and other cellular effects related to these activities.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of thiazole derivatives .

properties

IUPAC Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWSBFODOBIPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Synthesis routes and methods

Procedure details

Into 50 ml of acetone, were added 12.5 g of 2-amino-4-phenylthiazole and 7.0 g of triethylamine. The mixture was cooled to -10°--20° C. To the mixture solution, 11.7 g of α-chloropropionylchloride was slowly dropped. After the completion of the dropwise addition, the resultant mixture solution was agitated at room temperature for 3 hours. Then, the reaction mixture was poured into 500 ml of water. Resulting oily substance was extracted with ethyl acetate. The extract was then successively washed with dilute hydrochloric acid and water. After drying the solution, the ethyl acetate was removed under reduced pressure. The residue was recrystallized from an ether/n-hexane mixed solvent to obtain 13.2 g of 2-(α-chloropropionylamino)-4-phenylthiazole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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